(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]-3,5-hexadien-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]hexa-3,5-dien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F6N2O/c1-23(2)8-7-12(9-13(24)15(19,20)21)22-11-5-3-10(4-6-11)14(16,17)18/h3-9,22H,1-2H3/b8-7+,12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPHVZCDJOJOFG-ANKZSMJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]-3,5-hexadien-2-one is a synthetic compound characterized by its unique molecular structure that includes trifluoromethyl groups and a dimethylamino moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Molecular Formula : C14H14F4N2O
- Molecular Weight : 302.27 g/mol
- CAS Number : 338393-25-2
Biological Activity Overview
The biological activities of this compound have been explored in several studies, focusing primarily on its antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains.
Minimum Inhibitory Concentrations (MICs) :
- Against Staphylococcus aureus : MIC = 25.9 µM
- Against Methicillin-resistant Staphylococcus aureus (MRSA) : MIC = 12.9 µM
These results suggest that the compound not only inhibits bacterial growth but may also possess bactericidal properties, as indicated by the ratio of Minimum Bactericidal Concentration (MBC) to MIC being less than or equal to 4 .
Anti-inflammatory Potential
The compound has also been evaluated for its anti-inflammatory effects. In studies assessing the attenuation of lipopolysaccharide-induced NF-κB activation, it was found that certain derivatives of this compound significantly reduced inflammation markers compared to controls. The structural modifications involving lipophilic and electron-withdrawing groups were crucial for enhancing its anti-inflammatory activity .
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Condition | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 25.9 µM |
| Antimicrobial | Methicillin-resistant Staphylococcus aureus | MIC = 12.9 µM |
| Anti-inflammatory | NF-κB Activation | Significant reduction |
| Cytotoxicity | Various cell lines | No significant cytotoxicity up to 20 µM |
Case Study: Structure-Activity Relationship (SAR)
A study investigated the structure-activity relationship of various analogs of this compound. It was found that the presence of trifluoromethyl groups significantly enhanced both antimicrobial and anti-inflammatory activities. The modifications at the aniline moiety were critical in tuning these biological activities .
Scientific Research Applications
Structural Features
The molecular formula of the compound is , with a molecular weight of 420.28 g/mol. Its structure includes:
- Trifluoromethyl groups : These enhance lipophilicity and biological activity.
- Dimethylamino group : This can interact with biological targets, influencing pharmacological properties.
Medicinal Chemistry
The unique structural features of (3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]-3,5-hexadien-2-one suggest significant potential in medicinal chemistry:
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with trifluoromethyl groups have been shown to inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of amino groups in the structure indicates potential antimicrobial activity. Studies on related compounds have shown effectiveness against both gram-positive and gram-negative bacteria.
Material Science
The compound's unique properties make it a candidate for applications in material science:
- Fluorinated Polymers : The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of polymers. Research into fluorinated materials suggests that they exhibit improved mechanical properties and reduced flammability.
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of fluorinated compounds found that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7) and colorectal cancer cell lines (HCT116). The mechanism involved the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial activity of fluorinated compounds revealed that derivatives with similar structural motifs showed potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by the lipophilic nature of the trifluoromethyl group.
| Application Area | Potential Effects | Related Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Study on MCF7 cells demonstrating apoptosis induction |
| Antimicrobial properties | Study showing effectiveness against Staphylococcus aureus | |
| Material Science | Enhanced polymer stability | Research on fluorinated polymers showing improved thermal properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : Begin with a Sonogashira coupling or condensation reaction between trifluoroacetyl precursors and substituted anilines under inert atmosphere (N₂/Ar). Monitor progress via TLC or HPLC, and optimize temperature (e.g., 60–80°C) to minimize side reactions. Purify via column chromatography using gradients of ethyl acetate/hexane. Yield improvements (>70%) require strict moisture control and stoichiometric balancing of electron-deficient reactants .
Q. Which spectroscopic techniques are most effective for characterizing geometric isomerism (3E,5E configuration) and structural integrity?
- Methodology : Use ¹H/¹³C NMR to confirm conjugation patterns (e.g., vinyl proton coupling constants, J = 12–16 Hz for trans isomers). X-ray crystallography (as in ) resolves absolute configuration. FT-IR validates carbonyl (1650–1700 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities. UV-Vis (λmax ~350–400 nm) confirms extended π-conjugation .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) over 4–8 weeks. Analyze degradation products via LC-MS and quantify parent compound loss using calibration curves. Protect from light (amber vials) and oxygen (vacuum-sealed storage) to prevent photochemical or oxidative decay .
Advanced Research Questions
Q. What computational strategies predict reactive sites for electrophilic/nucleophilic attacks in this compound?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO). Compare with crystallographic data () to validate electron-deficient regions (e.g., trifluoromethyl groups) for targeted functionalization .
Q. How can environmental fate studies evaluate the compound’s persistence in aquatic systems?
- Methodology : Use OECD 309 guidelines to simulate biodegradation in water-sediment systems. Quantify half-life via HPLC-MS and identify metabolites (e.g., defluorinated products). Assess adsorption coefficients (Kd) to predict soil mobility. Cross-reference with fluorinated compound degradation pathways () .
Q. What experimental designs resolve contradictions in reported biological activity (e.g., conflicting enzyme inhibition data)?
- Methodology : Standardize assays using IC₅₀ protocols with positive controls (e.g., staurosporine for kinases). Apply split-split plot designs () to test variables (pH, temperature, cofactors). Validate via dose-response curves and statistical models (ANOVA, p < 0.05). Confirm target binding via SPR or ITC .
Q. How can researchers design mechanistic studies to probe interactions with cytochrome P450 enzymes?
- Methodology : Use human liver microsomes with NADPH cofactor. Monitor metabolite formation via UPLC-QTOF-MS. Inhibit specific isoforms (CYP3A4/CYP2D6) with ketoconazole or quinidine. Compare kinetic parameters (Km, Vmax) to assess competitive/non-competitive inhibition .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?
- Methodology : Re-examine synthetic intermediates via 2D NMR (COSY, NOESY) to confirm regiochemistry. Rule out solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts. Validate purity (>95%) via elemental analysis and HRMS. Contradictions may arise from residual catalysts (e.g., Pd in coupling reactions) .
Q. What causes variability in antioxidant activity assays (e.g., DPPH vs. ABTS results)?
- Methodology : Standardize radical sources (freshly prepared DPPH/ABTS) and incubation times (30–60 min). Control for solvent polarity (methanol vs. ethanol) and pH. Use Trolox equivalents for quantification. Variability often stems from compound solubility or radical scavenging mechanisms .
Methodological Tables
| Parameter | Technique | Key Considerations |
|---|---|---|
| Synthetic Yield | Column Chromatography | Gradient elution (5% → 40% EtOAc/Hexane) |
| Isomer Confirmation | X-ray Crystallography | Compare with CIF files () |
| Environmental Half-Life | LC-MS/MS | Use isotopically labeled internal standards |
| Enzyme Inhibition | Microplate Spectrophotometry | Pre-incubate enzymes >10 min for stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
